N-(2-nitrophenyl)-3-[4-[(2-nitrophenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide
Description
N-(2-nitrophenyl)-3-[4-[(2-nitrophenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives
Properties
IUPAC Name |
N-(2-nitrophenyl)-3-[4-[(2-nitrophenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20N6O6/c39-31(35-25-13-5-7-15-27(25)37(41)42)29-19-9-1-3-11-23(19)33-17-21(29)22-18-34-24-12-4-2-10-20(24)30(22)32(40)36-26-14-6-8-16-28(26)38(43)44/h1-18H,(H,35,39)(H,36,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWHFXNALWDPSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C3=C(C4=CC=CC=C4N=C3)C(=O)NC5=CC=CC=C5[N+](=O)[O-])C(=O)NC6=CC=CC=C6[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenyl)-3-[4-[(2-nitrophenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of nitrophenyl groups through nitration reactions. The final step involves the formation of the carboxamide linkage.
Preparation of Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Formation of Carboxamide Linkage: The final step involves the reaction of the nitrated quinoline derivative with an appropriate amine to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-nitrophenyl)-3-[4-[(2-nitrophenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitroquinoline derivatives.
Reduction: The nitrophenyl groups can be reduced to form aminoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Nitroquinoline derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Used in the development of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of N-(2-nitrophenyl)-3-[4-[(2-nitrophenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting cell proliferation. The nitrophenyl groups may also contribute to the compound’s ability to generate reactive oxygen species, leading to oxidative stress and cell death.
Comparison with Similar Compounds
Similar Compounds
- N-(2-nitrophenyl)-3-[4-[(2-nitrophenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide
- 2-Naphthyl N-(4-chloro-2-nitrophenyl)carbamate
Uniqueness
This compound is unique due to its specific combination of nitrophenyl and quinoline moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced fluorescence, greater DNA intercalation ability, and higher potential as an anticancer agent.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
